Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with methyl vinyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates.
Scientific Research Applications
Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate involves its interaction with specific molecular targets. The hydroxyl and phenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Phenylphosphinic Acid: Lacks the vinyl group but shares the phosphinate moiety.
Methylphenylphosphinate: Similar structure but without the hydroxyl group.
Vinylphosphonic Acid: Contains a vinyl group but differs in the phosphonate moiety.
Uniqueness: Methyl (1-hydroxy-2-phenylethenyl)phenylphosphinate is unique due to the presence of both a hydroxyl group and a phenyl group attached to a vinyl phosphinate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .
Properties
CAS No. |
56642-01-4 |
---|---|
Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-[methoxy(phenyl)phosphoryl]-2-phenylethenol |
InChI |
InChI=1S/C15H15O3P/c1-18-19(17,14-10-6-3-7-11-14)15(16)12-13-8-4-2-5-9-13/h2-12,16H,1H3 |
InChI Key |
NVIYAQBQHURWKH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C(=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.